molecular formula C21H16N2O3S B391717 4-(2-QUINOXALINYL)PHENYL 4-METHYL-1-BENZENESULFONATE

4-(2-QUINOXALINYL)PHENYL 4-METHYL-1-BENZENESULFONATE

Cat. No.: B391717
M. Wt: 376.4g/mol
InChI Key: LDQJIBMYZZWSIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-QUINOXALINYL)PHENYL 4-METHYL-1-BENZENESULFONATE is a compound that combines a quinoxaline moiety with a phenyl group and a methylbenzenesulfonate group. Quinoxaline is a nitrogen-containing heterocyclic compound known for its diverse biological activities and applications in medicinal chemistry . The presence of the sulfonate group enhances the compound’s solubility and reactivity, making it a valuable intermediate in various chemical reactions.

Preparation Methods

The synthesis of 4-(2-QUINOXALINYL)PHENYL 4-METHYL-1-BENZENESULFONATE typically involves the reaction of quinoxaline derivatives with phenyl 4-methylbenzenesulfonate under specific conditions. One common method involves the use of acyl or aroyl chlorides in dry pyridine to form the desired product . The reaction conditions may vary depending on the specific derivatives used and the desired yield.

The use of green chemistry principles and cost-effective methods is also a focus in recent research .

Chemical Reactions Analysis

4-(2-QUINOXALINYL)PHENYL 4-METHYL-1-BENZENESULFONATE undergoes various chemical reactions, including:

Common reagents used in these reactions include acyl or aroyl chlorides, primary aromatic amines, sodium azide, and active methylene compounds. The major products formed depend on the specific reagents and reaction conditions used.

Scientific Research Applications

4-(2-QUINOXALINYL)PHENYL 4-METHYL-1-BENZENESULFONATE has several scientific research applications, including:

Mechanism of Action

quinoxaline derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes, receptors, and nucleic acids . These interactions can lead to various biological activities, including enzyme inhibition, receptor modulation, and DNA intercalation.

Comparison with Similar Compounds

4-(2-QUINOXALINYL)PHENYL 4-METHYL-1-BENZENESULFONATE can be compared with other quinoxaline derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and biological activities.

Properties

Molecular Formula

C21H16N2O3S

Molecular Weight

376.4g/mol

IUPAC Name

(4-quinoxalin-2-ylphenyl) 4-methylbenzenesulfonate

InChI

InChI=1S/C21H16N2O3S/c1-15-6-12-18(13-7-15)27(24,25)26-17-10-8-16(9-11-17)21-14-22-19-4-2-3-5-20(19)23-21/h2-14H,1H3

InChI Key

LDQJIBMYZZWSIA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2=CC=C(C=C2)C3=NC4=CC=CC=C4N=C3

Origin of Product

United States

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